molecular formula C17H13N5O5 B2494087 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396844-78-2

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2494087
CAS No.: 1396844-78-2
M. Wt: 367.321
InChI Key: DCHOZFGWMPAFBW-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring a central oxazole ring substituted with pyrazine-2-carboxamide and 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups via carboxamide linkages.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O5/c23-15(11-8-18-3-4-19-11)22-17-21-12(9-27-17)16(24)20-10-1-2-13-14(7-10)26-6-5-25-13/h1-4,7-9H,5-6H2,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHOZFGWMPAFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Heterocyclic Core Variations

The oxazole core in the target compound distinguishes it from analogs with oxadiazole, thiazoline, or imidazopyridine cores. For example:

Compound Class Core Structure Key Substituents Synthesis Yield/Purity Reference
Target Compound Oxazole Pyrazine-2-carboxamido, 2,3-dihydrobenzo[b][1,4]dioxin-6-yl Not reported -
Oxadiazole Derivatives 1,3,4-Oxadiazole Thiomethoxy, trifluoromethyl, bromo, isopropoxy (e.g., compounds 18–21) 95–100% purity, General Methods A/B
Thiazoline Derivatives 2,3-Dihydrothiazole Hydrazono, 4-bromophenyl, 4-nitrophenyl (e.g., compounds 7a–7f) 79–92% yield, high melting points (202–286°C)
Imidazopyridine Tetrahydroimidazo[1,2-a]pyridine Cyano, nitrophenyl, phenethyl (e.g., compound 1l) 51–55% yield, yellow solids

Key Observations :

  • The oxazole core may offer distinct electronic properties compared to oxadiazole or thiazoline, influencing binding affinity or metabolic stability.

Substituent Diversity

Substituents on the dihydrobenzo dioxin moiety and adjacent groups vary significantly:

Compound Substituents on Dihydrobenzo Dioxin Additional Functional Groups Biological Activity (if reported) Reference
Target Compound None (core attachment) Pyrazine-2-carboxamido, oxazole-4-carboxamide Not reported -
Compound 4k () Oxazol-4-ylmethoxy Chloro, methylbenzyl Not reported
Compound 3q () Ethylamino Methoxyphenol Not reported
Compound 7 () Acrylamide Hydroxyphenyl, methoxyphenyl Anti-neuroinflammatory (stronger than minocycline)

Key Observations :

Amine vs. Carboxamide Derivatives

Amine-containing analogs (e.g., dibenzylamines) contrast with the carboxamide-based target compound:

Compound Type Example Key Features Synthesis Method Reference
Target Compound Carboxamide-linked Oxazole-pyrazine-dihydrobenzo dioxin triad Not reported -
Dibenzylamines () e.g., compound 39 Propan-2-amine, fluoro-methoxybenzyl Grignard reaction, HPLC purification
Amine Derivatives () e.g., compound 3q Ethylamino-phenol Hydrogen borrowing strategy

Key Observations :

  • Carboxamide linkages may improve metabolic stability compared to amine derivatives, which are prone to oxidation or deamination .

Key Observations :

  • High purity (95–100%) in oxadiazole derivatives suggests robust purification protocols (e.g., HPLC) .
  • The target compound’s synthesis may require similar optimization for carboxamide bond formation.

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